5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid
Description
5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a cyclopropyl group, a nitro group, and a carboxylic acid group, making it a valuable intermediate in various chemical reactions and potential pharmaceutical applications.
Properties
IUPAC Name |
5-cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c11-7(12)5-6(10(13)14)4(8-9-5)3-1-2-3/h3H,1-2H2,(H,8,9)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTHNDJIIPBTNPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NN2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with a nitro-substituted acyl chloride, followed by cyclization to form the pyrazole ring . The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Cyclization: The compound can be used as a precursor in the synthesis of more complex heterocyclic systems through cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alcohols, acid catalysts (e.g., sulfuric acid).
Cyclization: Various bases and solvents depending on the desired product.
Major Products
Reduction: 5-Cyclopropyl-4-amino-1H-pyrazole-3-carboxylic acid.
Esterification: 5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylate esters.
Scientific Research Applications
5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to antimicrobial or anti-inflammatory effects . The carboxylic acid group can also form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-Cyclopropyl-4-amino-1H-pyrazole-3-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
4-Nitro-1H-pyrazole-3-carboxylic acid: Lacks the cyclopropyl group, affecting its reactivity and applications.
1-Methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid:
Uniqueness
5-Cyclopropyl-4-nitro-1H-pyrazole-3-carboxylic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in exploring new chemical reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
